molecular formula C14H8O3 B086950 1-Hydroxyanthraquinone CAS No. 129-43-1

1-Hydroxyanthraquinone

Cat. No. B086950
CAS RN: 129-43-1
M. Wt: 224.21 g/mol
InChI Key: BTLXPCBPYBNQNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Hydroxyanthraquinone has been synthesized through various chemical processes. One common method includes the ammonolysis of 1-chloro-2-hydroxyanthraquinone, which upon further processing and purification, yields the desired compound. The synthesis typically involves heating in the presence of aqueous ammonia and a copper sulfate catalyst, leading to the formation of 1-hydroxyanthraquinone derivatives (Hida, 1962).

Molecular Structure Analysis

The molecular structure of 1-hydroxyanthraquinone has been extensively studied through various spectroscopic methods. The compound exhibits significant intramolecular and intermolecular hydrogen bonding interactions, affecting its physical and chemical behaviors. Studies using laser spectroscopy and X-ray diffraction have provided detailed insights into its molecular geometry and electronic structure (Cho et al., 2005), (Deppisch & Nigam, 1980).

Chemical Reactions and Properties

1-Hydroxyanthraquinone undergoes various chemical reactions, including photoamination and complexation with metals. These reactions lead to the formation of different compounds and complexes, demonstrating the reactivity and versatility of 1-hydroxyanthraquinone. The deprotonation and complexation behaviors, particularly in weak alkaline solutions, have been critically analyzed through quantum-chemical studies (Tajima et al., 2004), (Fain et al., 2010).

Physical Properties Analysis

The physical properties of 1-hydroxyanthraquinone, such as solubility and thermodynamic parameters, have been extensively studied. Factors affecting its solubility in various solvents and the impact of different conditions have been investigated to understand the solvation and dissolution behaviors of this compound in different environments (Imran et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-hydroxyanthraquinone, including its reactivity towards different chemical reagents and conditions, have been thoroughly examined. Its behavior in various chemical reactions, the influence of structural changes on its chemical properties, and its interactions with different substances have provided significant insights into its chemical nature (Matsuoka et al., 1980).

Scientific Research Applications

  • Carcinogenicity Studies :

    • 1-HA has been studied for its potential carcinogenic effects. In rats, it was found to synergize with methylazoxymethanol acetate, inducing carcinogenesis in the large bowel and liver (Mori et al., 1991).
    • Another study on rats indicated that 1-HA is carcinogenic, leading to the development of neoplasms in the large bowel, liver, and stomach (Mori et al., 1990).
  • Cancer Drug Research :

    • Research has been conducted on the potential of 1-HA as an ovarian cancer drug. This study involved structural and spectroscopic investigations and molecular docking analysis, suggesting that 1-HA could be a good inhibitor of cyclooxygenase-1 protein, which is overexpressed in some ovarian cancer cells (Valarmathi, Premkumar, & Franklin Benial, 2020).
  • Genotoxicity and Toxicity Studies :

    • 1-HA has been evaluated for genotoxicity and effects on oxidative phosphorylation in rat liver mitochondria, indicating its genotoxic activity (Kawai et al., 1986).
  • Metabolism Studies :

  • Supercapacitor Development :

    • 1-HA has been used to functionalize carbon nanotubes for high-performance asymmetric supercapacitors, demonstrating its application in energy storage technologies (Yang et al., 2017).
  • Solubility Studies :

    • Studies on the solubility of 1-HA in supercritical carbon dioxide have been conducted, highlighting its potential in dye and pigment industries (Tamura & Alwi, 2015).
  • Antitumour and Immunosuppressive Activities :

    • Research on hydroxyanthraquinones, including 1-HA, has shown antitumor and immunosuppressive activities, suggesting their potential therapeutic applications (Hilgert et al., 1977).

Safety And Hazards

1-Hydroxyanthraquinone is suspected of causing cancer and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, and take precautionary measures against static discharge .

Future Directions

The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years. They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

properties

IUPAC Name

1-hydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H8O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H
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InChI Key

BTLXPCBPYBNQNR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O
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Molecular Formula

C14H8O3
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DSSTOX Substance ID

DTXSID1020722
Record name 1-Hydroxyanthraquinone
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Molecular Weight

224.21 g/mol
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Physical Description

Orange-red to yellow solid; [HSDB] Orange powder; [MSDSonline]
Record name 1-Hydroxyanthraquinone
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Boiling Point

Sublimes
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Solubility

Soluble in ethanol, ethyl ether, and benzene., Soluble in oxygenated solvents, Slightly soluble in liquid NH3, In water, 8.5 mg/L @ 25 °C
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Vapor Pressure

0.00000021 [mmHg], 2.09X10-7 mm Hg @ 25 °C
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Product Name

1-Hydroxyanthraquinone

Color/Form

Orange red needles, Red-orange needles from ethyl alcohol, Orange-red to fine yellow crystals in ethanol

CAS RN

129-43-1
Record name 1-Hydroxyanthraquinone
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Melting Point

193.8 °C
Record name 1-HYDROXYANTHRAQUINONE
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Synthesis routes and methods I

Procedure details

The pleochroic dye 1-cyclohexylphenylamino, 4-hydroxyanthraquinone was prepared by combining equimolar quantities of 1-chloro-4-hydroxy anthraquinone and 4-cyclohexylaniline and heating in the presence of a catalytic amount of copper acetate (0.1 g/0.1 mole) and sodium acetate (10 g/0.1 mole) in nitrobenzene. The reaction was run and the dye separated and tested as in Example 70. The dye had an absorption maxima at 594 nm and an optical order parameter of 0.75.
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Synthesis routes and methods II

Procedure details

1-Hydroxyanthraquinone is a known compound which can be obtained by several conventional techniques, for example, it can be obtained from 1-anthraquinonesulfonic acid by simply heating with alkali carbonates in aqueous solution under pressure. Alkali metal salts of 1-anthraquinonesulfonic acid can also be converted to the hydroxy derivative by heating with aqueous solutions of alkali metal and alkaline earth metal hydroxides. Upon acidification of the resulting reaction medium with an acid such as sulfuric acid, the 1-hydroxyanthraquinone precipitates in quite pure form. Alternatively, 1-hydroxyanthraquinone can be obtained directly from 1-anthraquinonesulfonic acid by treatment with water or dilute sulfuric acid in an autoclave at 200° to 300° C. Employing the above processes as well as other known processes for the preparation of 1-hydroxyanthraquinone, the compound can be obtained in crystalline form as pale yellow to orange needles having a melting point of about 190° C. The compound is insoluble in water, but is soluble in alcohols and organic solvents such as ethanol, propylene glycol, acetone, N-methyl pyrrolidone and the like.
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Synthesis routes and methods III

Procedure details

1-Nitroanthraquinone (96.4%, 3.4%-dinitroanthraquinones), (7.6 g; 0.03 mole), dimethylformamide (50 ml), and sodium formate (4.1 g; 0.06 mole) were stirred at 130° C. for 17 hours. There was a slow evolution of gas during the reaction period. The reaction mass was cooled, mixed with water (300 ml) and acidified with 32% hydrochloric acid. The resulting suspension was stirred for one hour and filtered. The cake obtained was washed with water, then dried to give 1-hydroxyanthraquinone (6.6 g; 0.03 mole) which by gas chromatographic analysis contained 96.4% 1-hydroxyanthraquinone; 1.8% 1-nitroanthraquinone and 1.8% anthraquinone.
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7.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Hydroxyanthraquinone
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Citations

For This Compound
1,190
Citations
E Okuyama, K Sato, K Yoshihira - Phytochemistry, 1990 - Elsevier
From the roots of Rubia akane, 1-hydroxy-2-methylanthraquinone and a new anthraquinone, 2-ethoxycarbonyl-1-hydroxyanthraquinone were isolated. The structure of …
Number of citations: 17 www.sciencedirect.com
J Ryu, HW Kim, MS Kim, T Joo - Bulletin of the Korean Chemical …, 2013 - researchgate.net
Proton transfer reaction is one of the most fundamental processes in chemistry and life science. Excited state intramolecular proton transfer (ESIPT) has been studied as a model system …
Number of citations: 27 www.researchgate.net
X Li, Y Wang, S Zheng, L Meng - Structural Chemistry, 2012 - Springer
… 1-Hydroxyanthraquinone is an important natural and … O···HO exists in 1-hydroxyanthraquinone, and this kind of bond … meta-positions of 1-hydroxyanthraquinone is likely to influence …
Number of citations: 15 link.springer.com
DW Cho, SH Kim, M Yoon, SC Jeoung - Chemical physics letters, 2004 - Elsevier
We carried out the transient Raman spectroscopic studies to investigate the relaxation process of the excited-state intramolecular reverse proton transfer (r-ESIPT) in 1-…
Number of citations: 22 www.sciencedirect.com
JR Choi, SC Jeoung, DW Cho - Bulletin of the Korean Chemical …, 2003 - koreascience.kr
… In this work, the ESIPT reaction of 1-hydroxyanthraquinone (1-HAQ) and 1-deuterioanthraquinone (1-DAQ) was investigated in toluene by the time-resolved spontaneous emission and …
Number of citations: 22 koreascience.kr
H Mori, N Yoshimi, H Iwata, Y Mori, A Hara… - …, 1990 - academic.oup.com
The carcinogenic potential of 1-hydroxyanthraquinone (HA), a naturally occurring compound, was examined. A total of 60 male ACI/IN rats, 1.5 months old at the commencement were …
Number of citations: 106 academic.oup.com
JR Choi, SC Jeoung, DW Cho - Chemical physics letters, 2004 - Elsevier
Two-photon-induced excited-state intramolecular proton transfer (ESIPT) process of 1-hydroxyanthraquinone has been investigated by using a fluorescence up-conversion technique. …
Number of citations: 52 www.sciencedirect.com
S Sun, S Zhang, K Liu, Y Wang, M Zhou… - Chinese Journal of …, 2015 - pubs.aip.org
The excited state intra-molecular proton transfer dynamics of 1-hydroxyanthraquinone in solution are investigated by femtosecond transient absorption spectroscopy and quantum …
Number of citations: 8 pubs.aip.org
J Wang, Q Qu, X Liu, W Cui, F Yu, X Chen… - Biomedicine & …, 2020 - Elsevier
Staphylococcus xylosus (S. xylosus) is one of the emerging pathogens causing bovine mastitis with high rate of isolation in most of the reported clinical and field cases. To verify the role …
Number of citations: 6 www.sciencedirect.com
X Yang, Y Yang, Q Zhang, X Wang, Y An, B Guo, Z Hu… - RSC …, 2017 - pubs.rsc.org
… In the present paper, 1-hydroxyanthraquinone (HAQ) has been adsorbed onto dissected carbon nanotubes (rDCNTs) with reduced graphene oxide layers through noncovalent …
Number of citations: 19 pubs.rsc.org

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